molecular formula C18H16N2O5S B3303064 N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 919693-07-5

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B3303064
CAS No.: 919693-07-5
M. Wt: 372.4 g/mol
InChI Key: BHHSXSHWZDZKQJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidinyl group at the para-position and a 3-acetylphenyl group at the N-position. The 3-acetylphenyl group introduces lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-12(21)13-3-2-4-14(11-13)19-26(24,25)16-7-5-15(6-8-16)20-17(22)9-10-18(20)23/h2-8,11,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHSXSHWZDZKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Acetylation: Starting with a phenylamine derivative, an acetyl group can be introduced using acetic anhydride under acidic conditions.

    Sulfonation: The acetylated phenylamine can then undergo sulfonation with chlorosulfonic acid to introduce the sulfonamide group.

    Pyrrolidinone Introduction: Finally, the dioxopyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H16N2O5S
  • Molecular Weight : 372.4 g/mol
  • IUPAC Name : N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that modifications in the sulfonamide moiety can enhance antibacterial activity, making this compound a candidate for further development as an antibiotic agent.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. The compound's structure suggests potential interactions with inflammatory pathways, which could lead to the development of new anti-inflammatory drugs. Case studies have shown that similar compounds exhibit reduced inflammation in animal models, warranting further investigation into this compound's therapeutic potential.

Targeting Enzymatic Pathways

This compound can be used to design inhibitors targeting specific enzymes involved in disease processes. For instance, the compound's ability to modulate enzyme activity related to cancer cell proliferation has been explored. Research findings suggest that derivatives of this compound can selectively inhibit certain enzymes, leading to decreased tumor growth in vitro.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel drug candidates through various chemical modifications. Studies have illustrated successful transformations that yield compounds with enhanced pharmacological profiles.

Polymer Chemistry

In materials science, sulfonamide compounds are utilized in the synthesis of polymers with specific properties. This compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability. Research has shown that such modifications can lead to materials suitable for high-performance applications.

Coatings and Adhesives

The compound's chemical properties make it a candidate for developing advanced coatings and adhesives. Studies indicate that incorporating sulfonamide derivatives into coatings can enhance adhesion properties and resistance to environmental degradation.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryAntimicrobial and anti-inflammatory propertiesEnhanced activity against bacteria; potential anti-inflammatory effects
Drug DesignEnzyme inhibition for cancer treatmentSelective inhibition leading to reduced tumor growth
Polymer ChemistrySynthesis of high-performance polymersImproved mechanical strength and thermal stability
Coatings and AdhesivesDevelopment of advanced coatingsEnhanced adhesion and environmental resistance

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. This leads to the antibacterial effects observed with sulfonamide compounds.

Comparison with Similar Compounds

Key Observations :

  • Core Structure : The target compound’s benzenesulfonamide core differentiates it from benzamide-based analogs like MPPB. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity compared to benzamides, influencing target selectivity .
  • Substituent Effects :
    • The 3-acetylphenyl group in the target compound increases lipophilicity compared to MPPB’s 2,5-dimethylpyrrole, which may enhance cellular uptake but reduce solubility.
    • Fluorinated derivatives (e.g., ) likely exhibit improved metabolic stability and target affinity due to fluorine’s electronegativity and steric effects .
    • The dioxopyrrolidinyl group, common to MPPB and the target compound, may facilitate covalent interactions with cysteine residues in enzymes, a mechanism observed in other protease inhibitors .
2.2. Functional Comparison
  • MPPB: Demonstrated enhanced monoclonal antibody production in CHO cells by suppressing cell growth and altering glycosylation patterns. The 2,5-dimethylpyrrole moiety was critical for activity, suggesting that substituents on the aromatic ring significantly influence biological outcomes . In contrast, the target compound’s 3-acetylphenyl group may redirect activity toward different targets, such as kinases or metabolic enzymes.
  • The absence of fluorine in the target compound may reduce off-target toxicity but limit potency in specific therapeutic contexts .
  • Cytotoxicity Considerations : ’s SRB assay, a standard for cytotoxicity screening, could theoretically be applied to the target compound. Structural analogs with dioxopyrrolidinyl groups (e.g., MPPB) show cell growth suppression, implying that the target compound may exhibit similar effects, though this requires empirical validation .
2.3. Structure-Activity Relationship (SAR) Insights
  • Aromatic Substituents : Electron-withdrawing groups (e.g., acetyl in the target compound) may enhance binding to hydrophobic pockets in enzymes, while electron-donating groups (e.g., methyl in MPPB) could modulate metabolic stability.
  • Dioxopyrrolidinyl Role: This moiety’s electrophilic α,β-unsaturated carbonyl system is critical for covalent bond formation, as seen in kinase inhibitors like ibrutinib.

Biological Activity

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O5SC_{18}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 372.4 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the realm of pharmaceuticals.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, modifications to benzo rings have been shown to enhance the potency of related compounds against various viral targets . The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Antimicrobial Effects

The sulfonamide moiety is known for its antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial survival . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, sulfonamides can act as competitive inhibitors of carbonic anhydrase, which plays a role in various physiological processes . This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound reported enhanced biological activity through structural modifications. The synthesized compounds were evaluated for their antiviral and antibacterial properties using standard assays. Results showed that certain modifications significantly improved efficacy against specific pathogens .

Another research effort investigated the mechanism by which this compound exerts its biological effects. It was found that the compound interacts with target proteins involved in metabolic pathways, leading to downstream effects that inhibit cell proliferation in cancer cell lines. This highlights its potential as an anticancer agent .

Data Summary Table

Property Value
Molecular FormulaC18H16N2O5SC_{18}H_{16}N_{2}O_{5}S
Molecular Weight372.4 g/mol
Biological ActivitiesAntiviral, Antimicrobial, Enzyme Inhibition
Key MechanismsInhibition of viral replication, Folate synthesis inhibition

Q & A

Basic: What are the recommended synthetic routes for N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, and how is structural characterization performed?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the benzenesulfonamide core. Key steps include:

  • Sulfonamide coupling : Reacting 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride with 3-acetylaniline under basic conditions (e.g., pyridine or triethylamine) .
  • Pyrrolidinone introduction : Pre-functionalization of the benzene ring via nucleophilic substitution or palladium-catalyzed coupling.
    Characterization employs:
  • X-ray crystallography for confirming stereochemistry and bond angles (e.g., as in for related sulfonamides).
  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and purity .
  • Mass spectrometry (HRMS) for molecular weight validation .

Advanced: How can structural modifications enhance biological activity, and what contradictions exist in structure-activity relationship (SAR) data?

Methodological Answer:

  • Key modifications :
    • Pyrrolidinone ring : shows 2,5-dimethylpyrrole derivatives enhance monoclonal antibody production but suppress galactosylation, complicating therapeutic utility.
    • Acetylphenyl group : Modulating electron-withdrawing/donating substituents may alter binding to targets like tRNA synthetases or mTOR pathways (see for analogous compounds).
  • Contradictions :
    • Substituted pyrrolidinones may boost activity (e.g., ATP modulation in ) but reduce cell viability. Resolve via iterative SAR studies with controlled variables (e.g., substituent polarity, steric effects) .

Basic: What in vitro assays are suitable for evaluating antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial screening :
    • Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, comparing activity to Schiff base metal complexes (e.g., Mn(II) complexes in ).
    • Time-kill assays to assess bactericidal vs. bacteriostatic effects .
  • Anticancer assays :
    • MTT/WST-1 for cytotoxicity in rapamycin-resistant cell lines (as in ).
    • Glucose uptake modulation (via fluorescent probes) to study metabolic effects .

Advanced: How do computational methods like molecular docking predict binding affinity, and what are their limitations?

Methodological Answer:

  • Docking workflow :
    • Ligand preparation : Optimize 3D structure using software like OpenBabel, accounting for torsional flexibility (e.g., highlights torsion number impacts on AutoDock results).
    • Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., tRNA synthetase in or PPARγ in ).
  • Limitations :
    • False positives due to rigid receptor models; validate with MD simulations (≥100 ns) to assess binding stability .

Basic: What analytical challenges arise in purity assessment, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Residual solvents/byproducts from multi-step synthesis.
    • Hydrolytic instability of the pyrrolidinone ring under acidic conditions.
  • Solutions :
    • HPLC-PDA with C18 columns (gradient elution) to separate impurities.
    • Karl Fischer titration for moisture content analysis .

Advanced: How does this compound interact with diabetes-related targets like α-glucosidase or PPARγ?

Methodological Answer:

  • α-Glucosidase inhibition :
    • Competitive inhibition assays using p-nitrophenyl glucopyranoside ; compare IC₅₀ values to acarbose .
  • PPARγ agonism :
    • Transactivation assays (luciferase reporter in HEK293 cells) to measure nuclear receptor activation.
    • Structural analogs in show sulfonamide substituents critical for binding to the PPARγ ligand-binding domain.

Basic: What safety and stability data are available for handling this compound?

Methodological Answer:

  • Stability :
    • Store at -20°C under inert gas to prevent hydrolysis of the sulfonamide or pyrrolidinone groups.
  • Safety :
    • MSDS data for analogs (e.g., ) indicate potential skin/eye irritation; use PPE and fume hoods.
    • Ames test recommended for mutagenicity screening .

Advanced: How can contradictory data on cell growth suppression vs. therapeutic efficacy be resolved?

Methodological Answer:

  • Experimental design :
    • Dose-response curves to identify non-toxic therapeutic windows (e.g., used 10–50 μM for antibody production without complete growth arrest).
    • Transcriptomic profiling (RNA-seq) to distinguish pathways affected by cytotoxicity (e.g., apoptosis) vs. therapeutic targets (e.g., mTOR in ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

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